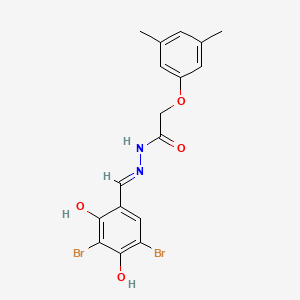![molecular formula C16H17N3O4 B6125786 N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide](/img/structure/B6125786.png)
N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide, commonly known as 'CINPA1,' is a small molecule inhibitor that targets the SIRT2 enzyme. SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases, which play a crucial role in the regulation of diverse cellular processes, including gene expression, metabolism, and cell survival. CINPA1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.
作用機序
CINPA1 exerts its inhibitory effect on SIRT2 by binding to a specific pocket in the enzyme's catalytic domain, which is essential for its deacetylase activity. This binding leads to a conformational change in the enzyme, which prevents its interaction with its substrate proteins, leading to their accumulation and subsequent cellular effects.
Biochemical and Physiological Effects
CINPA1 has been shown to induce various cellular effects, depending on the cell type and context. In cancer cells, CINPA1 induces cell cycle arrest and apoptosis by regulating the expression of various cell cycle and apoptosis-related proteins. In neuronal cells, CINPA1 protects against neurotoxicity by reducing oxidative stress and inflammation. In metabolic tissues, CINPA1 improves insulin sensitivity and glucose tolerance by regulating glucose and lipid metabolism.
実験室実験の利点と制限
CINPA1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in large quantities. It has high potency and selectivity for SIRT2, making it a valuable tool for studying the role of SIRT2 in various cellular processes. However, CINPA1 also has some limitations. It is not a specific inhibitor of SIRT2, as it can also inhibit other sirtuin family members at high concentrations. It also has poor solubility in aqueous solutions, which can limit its use in some experimental settings.
将来の方向性
Several future directions can be pursued to further explore the potential therapeutic applications of CINPA1. One direction is to develop more potent and selective inhibitors of SIRT2, which can overcome the limitations of CINPA1. Another direction is to investigate the role of SIRT2 in other diseases, such as cardiovascular diseases and infectious diseases. Finally, the development of CINPA1 derivatives with improved pharmacokinetic properties can enhance its therapeutic potential in vivo.
合成法
The synthesis of CINPA1 involves a multi-step process, starting from commercially available starting materials. The first step involves the protection of the amino group of nicotinamide, followed by the alkylation of the protected nicotinamide with 4-(acetylamino)-2,5-dimethoxybenzyl chloride. The resulting intermediate is then deprotected to yield CINPA1 in high yield and purity.
科学的研究の応用
CINPA1 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, SIRT2 has been shown to play a critical role in the regulation of cell cycle progression and DNA damage response. CINPA1 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma, by inducing cell cycle arrest and apoptosis.
In neurodegenerative disorders, SIRT2 has been implicated in the regulation of neuroinflammation and oxidative stress. CINPA1 has been shown to protect against neurotoxicity induced by various insults, including oxidative stress, glutamate toxicity, and beta-amyloid toxicity.
In metabolic syndromes, SIRT2 has been shown to regulate glucose and lipid metabolism. CINPA1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.
特性
IUPAC Name |
N-(4-acetamido-2,5-dimethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10(20)18-12-7-15(23-3)13(8-14(12)22-2)19-16(21)11-5-4-6-17-9-11/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBSEGEDBEUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-[4-(Acetylamino)-2,5-dimethoxyphenyl]nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-chloro-4-methylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6125713.png)
![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)

![3,4,5-trimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6125733.png)
![3-{5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}-2,4-pentanedione](/img/structure/B6125738.png)
![methyl 4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6125746.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6125759.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[(1-isopropyl-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6125763.png)
![N-(2-chlorobenzyl)-3-[1-(2-methoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6125770.png)
![6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6125784.png)

![4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6125797.png)

![6-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6125806.png)